Cas no 64798-50-1 (1-bromo-3-(2-isocyanatopropan-2-yl)benzene)

1-bromo-3-(2-isocyanatopropan-2-yl)benzene structure
64798-50-1 structure
Product Name:1-bromo-3-(2-isocyanatopropan-2-yl)benzene
CAS No:64798-50-1
MF:C10H10BrNO
MW:240.09650182724
CID:1682899
PubChem ID:21329846
Update Time:2025-07-19

1-bromo-3-(2-isocyanatopropan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-3-(1-isocyanato-1-methylethyl)-
    • 1-bromo-3-(2-isocyanatopropan-2-yl)benzene
    • SCHEMBL5106440
    • EN300-1894090
    • m-bromo-alpha,alpha-dimethylbenzyl isocyanate
    • 64798-50-1
    • DB-311925
    • PGKOVGJCRNZALC-UHFFFAOYSA-N
    • Inchi: 1S/C10H10BrNO/c1-10(2,12-7-13)8-4-3-5-9(11)6-8/h3-6H,1-2H3
    • InChI Key: PGKOVGJCRNZALC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C)(C)N=C=O

Computed Properties

  • Exact Mass: 238.9946
  • Monoisotopic Mass: 238.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 29.4Ų

Experimental Properties

  • PSA: 29.43

1-bromo-3-(2-isocyanatopropan-2-yl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894090-0.05g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
0.05g
$827.0 2023-09-18
Enamine
EN300-1894090-0.1g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1894090-0.25g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
0.25g
$906.0 2023-09-18
Enamine
EN300-1894090-0.5g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1894090-1.0g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
1g
$986.0 2023-05-26
Enamine
EN300-1894090-2.5g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
2.5g
$1931.0 2023-09-18
Enamine
EN300-1894090-5.0g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
5g
$2858.0 2023-05-26
Enamine
EN300-1894090-10.0g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
10g
$4236.0 2023-05-26
Enamine
EN300-1894090-1g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
1g
$986.0 2023-09-18
Enamine
EN300-1894090-5g
1-bromo-3-(2-isocyanatopropan-2-yl)benzene
64798-50-1
5g
$2858.0 2023-09-18

Additional information on 1-bromo-3-(2-isocyanatopropan-2-yl)benzene

Recent Advances in the Application of 1-Bromo-3-(2-isocyanatopropan-2-yl)benzene (CAS: 64798-50-1) in Chemical Biology and Pharmaceutical Research

The compound 1-bromo-3-(2-isocyanatopropan-2-yl)benzene (CAS: 64798-50-1) has recently emerged as a valuable building block in medicinal chemistry and chemical biology research. This aromatic isocyanate derivative has shown significant potential in the development of novel therapeutic agents and chemical probes, particularly due to its unique reactivity profile and structural features. Recent studies have highlighted its utility in targeted covalent inhibitor design, where the isocyanate moiety serves as an electrophilic warhead capable of forming irreversible bonds with nucleophilic residues in biological targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the application of this compound in the development of selective kinase inhibitors. The bromine substituent at the meta position allows for further functionalization through cross-coupling reactions, while the isocyanate group provides a handle for covalent modification of target proteins. This dual functionality makes 64798-50-1 particularly valuable for structure-activity relationship (SAR) studies and the development of activity-based probes for target identification and validation.

Recent synthetic methodology developments have expanded the utility of 1-bromo-3-(2-isocyanatopropan-2-yl)benzene in combinatorial chemistry approaches. A 2024 Nature Communications paper described its use in the synthesis of diverse small-molecule libraries through palladium-catalyzed cross-coupling reactions followed by isocyanate-mediated bioconjugation. This approach has enabled rapid screening of compounds for various biological activities, particularly in the areas of cancer therapeutics and anti-inflammatory agents.

The compound's stability profile has been extensively characterized in recent pharmaceutical development studies. Research published in Molecular Pharmaceutics (2024) investigated its degradation kinetics under various physiological conditions, providing crucial data for formulation development. These studies revealed that while the isocyanate group is reactive toward nucleophiles, the compound demonstrates sufficient stability in aprotic solvents for storage and handling in laboratory settings.

Emerging applications in chemical biology include the use of 64798-50-1 as a scaffold for developing fluorescent probes. A recent ACS Chemical Biology publication demonstrated its incorporation into environment-sensitive fluorophores that can report on protein conformational changes. The bromine atom serves as an attachment point for fluorophore conjugation, while the isocyanate enables covalent attachment to target proteins, creating powerful tools for studying protein dynamics in live cells.

Safety and handling considerations for this compound have been updated in recent chemical safety literature. The 2024 edition of the Journal of Chemical Health and Safety includes detailed protocols for working with aromatic isocyanates, emphasizing the importance of proper personal protective equipment and engineering controls when handling 1-bromo-3-(2-isocyanatopropan-2-yl)benzene in laboratory settings.

Future research directions highlighted in recent review articles suggest expanding applications of this compound in PROTAC (proteolysis-targeting chimera) development and covalent fragment-based drug discovery. Its unique combination of structural features positions it as a versatile tool for addressing current challenges in targeted protein degradation and covalent drug discovery paradigms.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.